molecular formula C19H17ClN4O2 B2668672 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797962-69-6

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2668672
CAS No.: 1797962-69-6
M. Wt: 368.82
InChI Key: NSVCZNFZOFYHLM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the cyclopropyl group:

    Coupling with the urea derivative: The final step involves coupling the oxadiazole derivative with a urea derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-phenyl)urea: Lacks the oxadiazole and cyclopropyl groups.

    1-(2-Chlorophenyl)-3-(2-(1,2,4-oxadiazol-5-yl)phenyl)urea: Lacks the cyclopropyl group.

    1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is unique due to the presence of both the oxadiazole and cyclopropyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-14-6-2-4-8-16(14)22-19(25)21-15-7-3-1-5-13(15)11-17-23-18(24-26-17)12-9-10-12/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCZNFZOFYHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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